molecular formula C17H10F3NO3 B13058381 1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B13058381
M. Wt: 333.26 g/mol
InChI Key: YRDQHAASVVVNFG-UHFFFAOYSA-N
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Description

1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline core. The presence of the trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and an aluminum chloride catalyst.

    Carboxylation: The final step involves the carboxylation of the isoquinoline derivative using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Oxo-2-(4-chlorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H10F3NO3

Molecular Weight

333.26 g/mol

IUPAC Name

1-oxo-2-[4-(trifluoromethyl)phenyl]isoquinoline-4-carboxylic acid

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-14(16(23)24)12-3-1-2-4-13(12)15(21)22/h1-9H,(H,23,24)

InChI Key

YRDQHAASVVVNFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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